molecular formula C19H22N2O4S2 B11220816 7-methyl-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11220816
M. Wt: 406.5 g/mol
InChI Key: WMPGEHQAQLCIFC-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-7-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of methanesulfonyl and methylsulfanyl groups adds to its chemical reactivity and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-7-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a methanesulfonyl chloride derivative can lead to the formation of the desired benzoxazepine ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-7-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone.

    Reduction: The methanesulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfone derivative, while nucleophilic substitution could introduce various functional groups at the sulfonyl position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and methylsulfanyl groups could play a role in binding to these targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-METHANESULFONYL-7-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups and the benzoxazepine core. This structure provides a distinct set of chemical properties and potential reactivity that can be leveraged in various scientific applications.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

7-methyl-N-(2-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S2/c1-13-8-9-16-15(12-13)21(27(3,23)24)11-10-17(25-16)19(22)20-14-6-4-5-7-18(14)26-2/h4-9,12,17H,10-11H2,1-3H3,(H,20,22)

InChI Key

WMPGEHQAQLCIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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